molecular formula C12H22S2 B1582164 Dicyclohexyl disulfide CAS No. 2550-40-5

Dicyclohexyl disulfide

Cat. No. B1582164
CAS RN: 2550-40-5
M. Wt: 230.4 g/mol
InChI Key: ODHAQPXNQDBHSH-UHFFFAOYSA-N
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Description

Dicyclohexyl disulfide is a pale yellow to yellow clear liquid . It is not classified as a substance of very high concern, nor does it have properties of persistence, bioaccumulation, toxicity, or very persistent and very bioaccumulative . Its CAS number is 2550-40-5 .


Synthesis Analysis

Dicyclohexyl disulfide can be synthesized from alkyl halides using thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40 °C without contamination by higher polysulfides . Another method involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . A patented method involves the use of sodium sulphite, sulphur, sodium hydroxide, methyl alcohol, and chlorocyclohexanes .


Molecular Structure Analysis

The molecular structure of Dicyclohexyl disulfide is represented by the formula C12H22S2 .


Chemical Reactions Analysis

The concentration of Dicyclohexyl disulfide in oil reservoirs can reach up to 84.4% by weight . It is also used in the copolymerization of diallyl disulfide with cyclooctene .


Physical And Chemical Properties Analysis

Dicyclohexyl disulfide has a boiling point of 162.00 to 163.00 °C at 6.00 mm Hg and a flash point greater than 230.00 °F . Its density is 1.046 g/mL at 25 °C .

Scientific Research Applications

Catalysis in Metathesis and Phosphorylation Reactions

Dicyclohexyl disulfide has been used in the development of efficient methods for metathesis and phosphorylation reactions . These reactions are of widespread interest due to their important synthetic utility in polymer, biological, medicinal, and agricultural chemistry . The use of N-heterocyclic carbenes (NHCs) as versatile organocatalysts promotes these challenging reactions under mild conditions .

Sulfur-Transfer Chemical Transformations

Sulfur-transfer chemical transformations play pivotal roles in biological processes and synthetic chemistry . The development of efficient metathesis and phosphorylation reactions of disulfides are of particular interest due to their synthetic values in polymer, medicinal, agricultural, and catalytic chemistry .

Dynamic Combinatorial and Diversity-Oriented Chemistry

These reactions have also become versatile tools for dynamic combinatorial and diversity-oriented chemistry as they can rapidly generate molecular libraries for various applications .

Thermodynamic Properties

Dicyclohexyl disulfide has been studied for its thermodynamic properties . This includes its phase change data, such as the critical temperature (Tc), critical pressure (Pc), and critical density (ρc) .

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) of Dicyclohexyl disulfide has been measured at various temperatures . This data is useful for understanding the compound’s behavior under different conditions .

Enthalpy of Fusion

The enthalpy of fusion (ΔfusH) of Dicyclohexyl disulfide has been determined . This information is crucial for understanding the compound’s phase transitions .

Safety And Hazards

Dicyclohexyl disulfide should be handled with care. Avoid excessive heat and light, and do not breathe gas, fumes, vapor, or spray. In case of insufficient ventilation, wear suitable respiratory equipment. If you feel unwell, seek medical attention and show the label when possible . Avoid contact with skin and eyes .

properties

IUPAC Name

(cyclohexyldisulfanyl)cyclohexane
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InChI

InChI=1S/C12H22S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2
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InChI Key

ODHAQPXNQDBHSH-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)SSC2CCCCC2
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Molecular Formula

C12H22S2
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DSSTOX Substance ID

DTXSID4047628
Record name Dicyclohexyl disulfide
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Molecular Weight

230.4 g/mol
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Physical Description

Colorless to yellow liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Dicyclohexyl disulfide
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Boiling Point

162.00 to 163.00 °C. @ 6.00 mm Hg
Record name Dicyclohexyl disulfide
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Solubility

insoluble in water; slightly soluble in alcohol; soluble in fat
Record name Dicyclohexyl disulfide
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Density

1.042-1.049
Record name Dicyclohexyl disulfide
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Vapor Pressure

0.000554 [mmHg]
Record name Dicyclohexyl disulfide
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Product Name

Dicyclohexyl disulfide

CAS RN

2550-40-5
Record name Dicyclohexyl disulfide
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Synthesis routes and methods I

Procedure details

This example is an inventive run illustrating the use of another soluble cobalt-containing catalyst system. The run also suggests that because of the enhanced catalyst activity of the cobalt-containing catalyst system, the reaction can be operated with less alcohol present. Into a 300 milliliter stainless steel reactor equipped as described in Example I was charged 12 grams of methyl alcohol, 2 grams of sodium hydroxide, 0.1 gram of cobalt acetate and 86 grams (0.74) moles of cyclohexyl mercaptan. The reactor was pressured to 240 psig with nitrogen, heated to 55° C. (131° F.) and then pressured to 300 psig with oxygen. The reaction was complete in 3 hours. The effluent was water washed and the oil layer dried on a Rotovap at 90°-100° C./20-40 Torr. (mm) to give a 100 percent selectivity and 83.8 percent yield of dicyclohexyl disulfide.
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Synthesis routes and methods II

Procedure details

This example is of inventive runs illustrating the enhanced activity of adding a soluble cobalt-containing compound to the synthesis described in Example III. The charge and procedure described in Example III was repeated except 0.01 gram of cobalt 2-ethylhexanoate was added. The run, IVa, was complete in 0.75 hour with a 99.5 percent cyclohexyl mercaptan conversion and a 100 percent disulfide selectivity giving a 99.5 mole percent yield of dicyclohexyl disulfide. The reaction describing the use of cobalt 2-ethylhexanoate, methyl alcohol, and sodium hydroxide was repeated (Run IV(b)), on a larger scale (373X) involving a charge of 5 grams of cobalt 2-ethylhexanoate, 39.1 pounds cyclohexyl mercaptan, 0.9 pound of-sodium hydroxide and 15.85 pounds of methyl alcohol. A 100 percent conversion of cyclohexyl mercaptan was obtained after one hour of reaction time giving 100 percent disulfide selectivity. The effluent was diluted with 2.5 gallons of water, stirred 30 minutes at about 25° C. and the oil phase separated. The oil phase was then heated to about 116° C. while nitrogen was bubbled through at 6 scfh at one atmosphere pressure for 4 hours. There was obtained 34.45 pounds (93.4 mole percent yield) of essentially pure dicyclohexyl disulfide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dicyclohexyl disulfide
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Dicyclohexyl disulfide
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Q & A

Q1: What are the thermal decomposition products of dicyclohexyl disulfide, and how do they form?

A2: Research indicates that upon heating, dicyclohexyl disulfide can undergo thermal decomposition, yielding various products like dicyclohexyl sulfide, cyclohexanethiol, and cyclohexyl cyclohexenyl sulfide. [] This decomposition likely occurs via a radical mechanism, initiated by the homolytic cleavage of the sulfur-sulfur bond in dicyclohexyl disulfide. [] The resulting sulfur radicals can then abstract hydrogen atoms or add to double bonds present in the reaction mixture, leading to the observed product distribution.

Q2: How does dicyclohexyl disulfide interact with metal complexes containing chromium or molybdenum?

A3: Dicyclohexyl disulfide acts as a sulfur source in reactions with specific chromium and molybdenum complexes. [] For instance, it reacts with [CpCr(CO)3]2 to form the bridged complex [CpCr(CO)2]2S, ultimately leading to the formation of a cubane-like cluster, Cp4Cr4S4, after prolonged thermolysis. [] Similar reactivity is observed with molybdenum complexes, resulting in a range of thiolate-bridged dinuclear complexes. [] These reactions highlight the ability of dicyclohexyl disulfide to act as a precursor for assembling polynuclear metal complexes with potential applications in catalysis and materials science.

Q3: What spectroscopic techniques are typically employed to characterize dicyclohexyl disulfide and its reaction products?

A4: A combination of spectroscopic methods is commonly used to characterize dicyclohexyl disulfide and its derivatives. These include Infrared (IR) spectroscopy, which provides information about functional groups present in the molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P), offering insights into the structure and connectivity of atoms within the molecule. [] Additionally, techniques like Liquid Chromatography-Mass Spectrometry (LCMS) are employed to determine the molecular weight and purity of the compounds. [] Single-crystal X-ray diffraction is used when applicable to elucidate the three-dimensional structure of crystalline products. []

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